molecular formula C21H30O2 B13857528 (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol; Org 4094-13C,d3

(3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol; Org 4094-13C,d3

Cat. No.: B13857528
M. Wt: 318.5 g/mol
InChI Key: YLEUWNOTNJZCBN-XOIKGWHISA-N
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Description

The compound (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol; Org 4094-13C,d3 is a synthetic steroid derivative. This compound is characterized by the presence of isotopic labeling with carbon-13 and deuterium, which makes it particularly useful in various scientific research applications, including metabolic studies and tracing experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol involves multiple steps, including the introduction of isotopic labels. The process typically starts with the preparation of the steroid backbone, followed by the selective introduction of hydroxyl groups and isotopic labels. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The process would include rigorous purification steps, such as chromatography, to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can revert these ketones back to hydroxyl groups.

Scientific Research Applications

The compound (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic tracing experiments to study biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new synthetic routes and production methods for steroid derivatives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to trace the compound’s pathway through various biochemical processes, providing insights into its effects at the molecular level. The compound may act by binding to steroid receptors, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (3a,7a,17a)-3,17-Dihydroxy-19-norpregn-5(10)-en-20-yl-3-one
  • (3a,7a,17a)-7-Methyl-19-norpregn-5(10)-en-20-yne-3,17-diol

Uniqueness

The unique aspect of (3a,7a,17a)-3,17-Dihydroxy-7-(methyl-13C,d3)-19-norpregn-5(10)-en-20-yl-3-one; (3a,7a,17a)-7-(Methyl-13C,d3)-19-norpregn-5(10)-en-20-yne-3,17-diol lies in its isotopic labeling. This feature allows for precise tracking and analysis in various research applications, making it a valuable tool for scientists studying complex biochemical processes.

Properties

Molecular Formula

C21H30O2

Molecular Weight

318.5 g/mol

IUPAC Name

(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7-(trideuterio(113C)methyl)-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15-,17-,18+,19-,20+,21+/m1/s1/i2+1D3

InChI Key

YLEUWNOTNJZCBN-XOIKGWHISA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H]1CC2=C(CC[C@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O

Canonical SMILES

CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O

Origin of Product

United States

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